molecular formula C9H6ClF3O B13561959 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone

1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B13561959
M. Wt: 222.59 g/mol
InChI Key: MSJGUMFCQVAYFM-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-chloro-4-methylbenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

  • 1-(2-Chloro-4-methylphenyl)ethanone
  • 2-Chloro-4-methylbenzoyl chloride
  • 2-Chloro-4-methylphenyl dithiocarbamate

Uniqueness: 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications .

Biological Activity

1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by a trifluoromethyl ketone group attached to a substituted aromatic ring. Its molecular formula is C9H8ClF3OC_9H_8ClF_3O, and it exhibits unique chemical properties due to the presence of chlorine and trifluoromethyl substituents. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's structure allows for various interactions with biological systems, leading to its potential applications in medicinal chemistry and agrochemicals. The planar structure of the aromatic ring enhances its reactivity and interaction with biological targets.

Property Description
Molecular FormulaC9H8ClF3OC_9H_8ClF_3O
Molecular Weight232.61 g/mol
SolubilitySoluble in organic solvents
StructureTrifluoromethyl ketone with a chlorinated aromatic ring

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on cholinesterase enzymes, which play a crucial role in neurotransmission. In vitro studies have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating selective activity against these enzymes .
  • Antiproliferative Activity : Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis .

Case Studies

Several studies have explored the biological activity of this compound:

  • Cholinesterase Inhibition Study :
    • Objective : To evaluate the inhibitory effects on AChE and BChE.
    • Methodology : The compound was tested in vitro using standard enzyme assays.
    • Results : The compound showed an IC50 value of approximately 60 µM against AChE, indicating moderate inhibition compared to the reference standard physostigmine .
  • Anticancer Activity Assessment :
    • Objective : To assess the antiproliferative effects on cancer cell lines.
    • Methodology : Various concentrations of the compound were administered to cancer cell lines over 48 hours.
    • Results : Significant reductions in cell viability were observed at concentrations above 10 µM, with IC50 values ranging from 30 to 50 µM across different cell lines .

Research Findings

The research findings indicate promising biological activities for this compound:

  • Selectivity in Enzyme Inhibition : The compound's structural characteristics contribute to its selectivity for cholinesterase enzymes, which may be beneficial in designing therapeutics for conditions like Alzheimer's disease where cholinesterase inhibition is desired.
  • Potential as an Anticancer Agent : The antiproliferative effects observed suggest that this compound could be further explored as a lead compound in anticancer drug development.

Properties

Molecular Formula

C9H6ClF3O

Molecular Weight

222.59 g/mol

IUPAC Name

1-(2-chloro-4-methylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H6ClF3O/c1-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4H,1H3

InChI Key

MSJGUMFCQVAYFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(F)(F)F)Cl

Origin of Product

United States

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